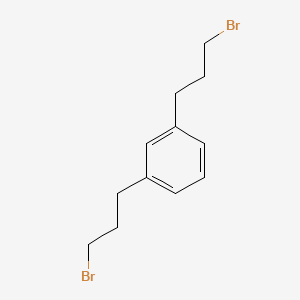

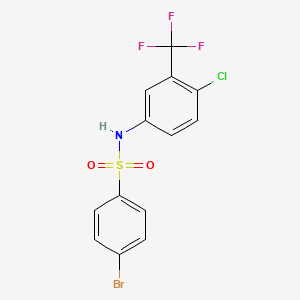

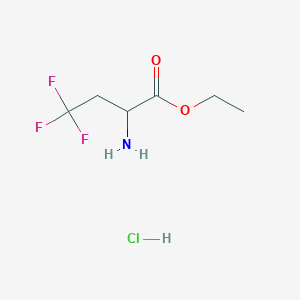

![molecular formula C14H12N2O4 B3178176 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-56-1](/img/structure/B3178176.png)

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Übersicht

Beschreibung

2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a polyimide monomer . It offers excellent thermal stability, good chemical resistance, and stable mechanical properties . It is used in PI, CPI, optical films, and OLED/LCD applications .

Synthesis Analysis

The synthesis of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves the reduction of 3-nitrobenzoic acid with zinc dust and sodium hydroxide solution to form the hydrazo compound . This is followed by rearrangement using hydrochloric acid to form the dihydrochloride .Molecular Structure Analysis

The molecular structure of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is C14H12N2O4 . The molecular weight is 272.26 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

- Polyimide Ionomers : Researchers have explored polyimide ionomers derived from this compound. For example, they have investigated its incorporation into flexible polyimides with electron-donating moieties. These materials show promise for applications in proton-conducting membranes for direct energy conversion devices .

Organic Synthesis and Pharmaceuticals

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is the Congo red dye molecule . This compound is used in the fabrication of covalent organic frameworks (COFs) that have been utilized as molecular sieves to adsorb or remove a wide range of substances .

Mode of Action

The compound interacts with its targets through hydrogen bonds and π–π stacking interactions . It is used in the fabrication of a new carboxyl-containing COF (COF-COOH) from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1′-biphenyl]-3,3′-dicarboxylic acid (DBA) .

Biochemical Pathways

The compound affects the biochemical pathways involved in the adsorption of Congo red dye molecules . The COF-COOH displays good adsorption performance on Congo red (CR) through hydrogen bonds and π–π stacking interactions .

Result of Action

The result of the compound’s action is the efficient removal of Congo red dye molecules from the environment . The removal efficiency of COF-COOH to CR is 95% .

Eigenschaften

IUPAC Name |

3-amino-4-(2-amino-4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZBIGVULSBTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid in material science?

A1: 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, often abbreviated as BPDC-(NH2)2, is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). These frameworks are crystalline materials with high porosity and tunable properties, making them attractive for various applications such as gas storage, separation, and catalysis.

Q2: How does the presence of amino groups in BPDC-(NH2)2 influence MOF properties?

A2: The amino groups (-NH2) in BPDC-(NH2)2 play a crucial role in dictating the final properties of the MOF. [, ] They can:

- Prevent catenation: The amino groups act as hydrogen-bonding sites, which can hinder the interpenetration of frameworks during synthesis. This leads to the formation of non-catenated MOFs with higher porosity and lower density. []

- Facilitate post-synthetic modification: The amino groups can be further reacted to introduce additional functional groups into the MOF structure. This allows for fine-tuning the material's properties for specific applications, such as enhancing CO2 adsorption. [, ]

Q3: Can you provide an example of how BPDC-(NH2)2 is used for CO2 conversion?

A3: In a study by [], researchers used BPDC-(NH2)2 to construct a copper-paddlewheel-based MOF. The resulting MOF, named 1-Urea, incorporated exposed copper active sites and accessible urea functional groups within its structure. These features synergistically enhanced the catalytic activity of 1-Urea in the cycloaddition of CO2 with propylene oxide, achieving a high yield of cyclic carbonate (98%) under ambient conditions.

Q4: What analytical techniques are employed to characterize MOFs synthesized using BPDC-(NH2)2?

A4: Various techniques are used to characterize BPDC-(NH2)2 based MOFs, including:

- Powder X-ray diffraction (PXRD): Used to determine the crystallinity and phase purity of the MOF. [, ]

- Thermogravimetric analysis (TGA): Provides information about the thermal stability and decomposition behavior of the MOF. [, ]

- Gas sorption analysis (e.g., BET method): Determines the surface area and pore size distribution of the porous MOF material. []

- Spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Confirms the structure of the linker and its incorporation into the MOF. []

- Infrared Spectroscopy (FTIR): Identifies functional groups present in the MOF, such as the characteristic peaks of the amino groups. []

- UV-Vis spectroscopy: Monitors the stability of the MOF in different solvents, like water. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)

![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)